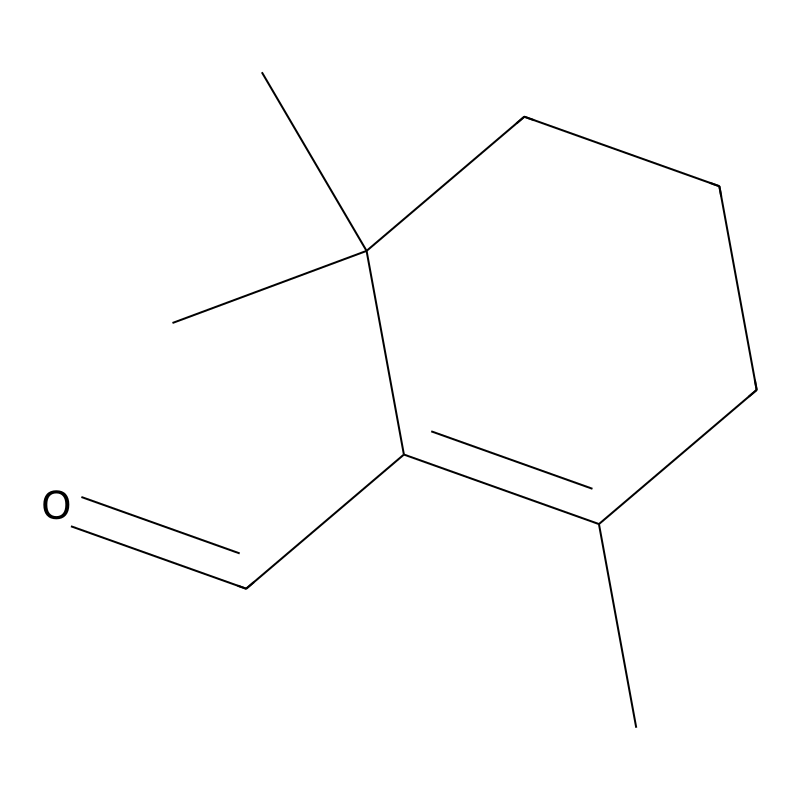

beta-Cyclocitral

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Abiotic Stress Tolerance:

- Studies have shown that β-cyclocitral acts as a stress signal in plants, accumulating under adverse environmental conditions such as drought, salinity, and high temperatures .

- Research suggests that β-cyclocitral regulates gene expression through various signaling pathways, ultimately enhancing plant tolerance to abiotic stress .

- This potential role of β-cyclocitral as a stress tolerance enhancer holds promise for developing strategies to improve crop resilience in the face of challenging environmental conditions.

Root Growth Promotion:

- Recent research has identified β-cyclocitral as a regulator of root stem cell behavior in plants like Arabidopsis, rice, and tomato .

- The findings suggest that β-cyclocitral promotes root stem cell division, leading to enhanced root growth and branching .

- This ability to promote root growth makes β-cyclocitral a potential candidate for developing strategies to improve plant establishment, nutrient uptake, and overall plant vigor, especially under challenging conditions like salt stress .

Beta-Cyclocitral is an apocarotenoid derived from the oxidative cleavage of beta-carotene, specifically involving the C7 position. This compound is notable for its volatile nature and contributes significantly to the aroma profiles of various fruits, vegetables, and ornamental plants. It has been detected in a wide range of organisms, including plants, fungi, cyanobacteria, and animals. In plant biology, beta-cyclocitral serves as a crucial regulator of root development and enhances stress resistance in plants, making it a compound of increasing interest in agricultural research and applications .

Beta-Cyclocitral can be synthesized through both enzymatic and non-enzymatic pathways. The primary reactions involve:

- Oxidative Cleavage: The enzymatic cleavage of beta-carotene by carotenoid cleavage dioxygenases (such as CCD4) or lipoxygenases (like 13-lipoxygenase) at the C7-C8 double bond results in beta-cyclocitral formation.

- Direct Oxidation: Reactive oxygen species, particularly singlet oxygen, can directly oxidize beta-carotene to produce beta-cyclocitral .

- Photolysis: Under UV light exposure, beta-cyclocitral can degrade into various other compounds, including 2,2,6-trimethyl-cyclohexanone and 2,6-dimethyl-cyclohexanol .

The synthesis of beta-cyclocitral can be achieved through several methods:

- Enzymatic Cleavage:

- Utilizing carotenoid cleavage dioxygenases or lipoxygenases to cleave beta-carotene at specific double bonds.

- Chemical Oxidation:

- Employing reactive oxygen species to oxidize beta-carotene directly.

- Photochemical Methods:

Beta-Cyclocitral has diverse applications:

- Agricultural Use: Its role in promoting root growth makes it a candidate for agricultural enhancers that improve crop resilience and yield.

- Analytical Standards: It serves as an analytical standard for identifying volatile organic compounds in saffron due to its structural similarities with safranal .

- Environmental Monitoring: Beta-cyclocitral levels can be monitored in aquatic systems to track cyanobacterial blooms .

Research indicates that beta-cyclocitral interacts with various biological systems:

- Gene Regulation: It modulates gene expression related to stress responses in plants, particularly under oxidative stress conditions.

- Cellular Mechanisms: Studies have shown that beta-cyclocitral can induce programmed cell death in certain organisms, linking it to toxicological assessments in environmental studies .

Beta-Cyclocitral shares structural and functional similarities with several other apocarotenoids. Below are some comparable compounds:

| Compound | Source | Unique Features |

|---|---|---|

| Alpha-Cyclocitral | Derived from alpha-carotene | Less volatile; primarily involved in plant signaling |

| Beta-Ionone | Derived from beta-carotene | Known for its floral aroma; used in perfumery |

| Lutein | Found in green leafy vegetables | Important for vision; antioxidant properties |

| Zeaxanthin | Found in corn and peppers | Functions as a photoprotective pigment |

Uniqueness of Beta-Cyclocitral

Beta-Cyclocitral is unique due to its specific role as a root growth regulator and its involvement in stress resistance mechanisms. Unlike other apocarotenoids that may primarily serve aromatic or visual functions, beta-cyclocitral's biological activity extends into critical developmental processes within plants .

Beta-cyclocitral is produced both enzymatically and non-enzymatically from beta-carotene, primarily through the action of carotenoid cleavage dioxygenases and reactive oxygen species. Its endogenous levels vary across plant tissues and species, with notable accumulation in roots and leaves, where it acts as a regulator of root architecture and a mediator of stress responses. Metabolically, beta-cyclocitral is further converted into derivatives such as beta-cyclocitric acid, lactones, and glycosylated forms, each possessing unique biological activities. The compound's multifaceted roles in plant growth, defense, and environmental adaptation underscore its potential as a target for agricultural innovation and stress resilience strategies.

Biosynthesis and Metabolic Pathways of Beta-Cyclocitral

The biosynthesis of beta-cyclocitral is intricately linked to the carotenoid metabolic network, with beta-carotene serving as its primary precursor. This section delves into the enzymatic and non-enzymatic processes that lead to beta-cyclocitral formation, the molecular machinery involved, and the dynamics of its accumulation across plant tissues.

Enzymatic Cleavage and Derivative Formation

Beta-cyclocitral is classified as an apocarotenoid, a group of compounds derived from the oxidative cleavage of carotenoids. The primary substrate for beta-cyclocitral biosynthesis is beta-carotene, a C40 carotenoid that undergoes specific cleavage reactions to yield a variety of apocarotenoids, including beta-cyclocitral.

Enzymatic cleavage is predominantly mediated by carotenoid cleavage dioxygenases, particularly members of the CCD1 and CCD4 families. These non-heme iron enzymes catalyze the regioselective cleavage of beta-carotene at the C7-C8 double bond, resulting in the formation of beta-cyclocitral. Notably, CCD4 enzymes have been shown to exhibit substrate specificity and tissue-dependent expression, with certain isoforms preferentially expressed in floral tissues such as the stigma of saffron (Crocus sativus), where they contribute to the synthesis of volatile compounds involved in pollinator attraction.

The enzymatic activity of CCD4 has been confirmed through heterologous expression in Escherichia coli and transient expression in Nicotiana benthamiana, with subsequent analysis of carotenoid and volatile profiles by HPLC-DAD and GC-MS. Beta-carotene is the preferred substrate, and its cleavage at the 7,8 (or 7',8') positions yields beta-cyclocitral, albeit at lower levels compared to other apocarotenoids such as beta-ionone, which results from cleavage at the 9,10 (or 9',10') bonds.

In addition to CCD4, the 13-lipoxygenase (LOX2) enzyme has been implicated in the cleavage of beta-carotene at the C7 position, further expanding the enzymatic repertoire capable of generating beta-cyclocitral. However, no enzyme with absolute specificity for beta-cyclocitral production has been identified to date, suggesting a degree of redundancy and flexibility within the carotenoid cleavage network.

Data Table 1: Enzymatic Cleavage of Beta-Carotene Leading to Beta-Cyclocitral

Beyond enzymatic cleavage, beta-cyclocitral can also be generated through non-enzymatic pathways, particularly via the action of reactive oxygen species. Singlet oxygen, produced in the chloroplasts during high light stress or photooxidative conditions, reacts with beta-carotene to form beta-cyclocitral through oxidative cleavage. This mechanism underscores the dual role of beta-cyclocitral as both a metabolic product and a signaling molecule in response to environmental cues.

Figure 1: Schematic Representation of Beta-Cyclocitral Biosynthesis from Beta-Carotene

Figure 1: Beta-carotene is cleaved enzymatically by CCD4 or non-enzymatically by singlet oxygen to yield beta-cyclocitral. Further metabolic conversion leads to the formation of derivatives such as beta-cyclocitric acid.

Endogenous Production and Tissue-Specific Accumulation

Beta-cyclocitral is endogenously produced in a wide range of organisms, including higher plants, cyanobacteria, fungi, and even some animals. Its accumulation is highly tissue-specific and is influenced by developmental stage, environmental conditions, and the expression of carotenoid cleavage enzymes.

In plants, beta-cyclocitral has been detected in roots, leaves, fruits, and floral tissues. Quantitative analysis using HPLC-MS has revealed endogenous levels of 0.097 ng/mg dry weight in Arabidopsis roots and 0.47 ng/mg dry weight in rice roots. These findings highlight the evolutionary conservation of beta-cyclocitral across monocots and eudicots, as well as its functional significance in root development.

The tissue-specific expression of CCD4 and related enzymes further modulates the spatial distribution of beta-cyclocitral. For example, in saffron, CsCCD4c expression is restricted to the stigma, correlating with the production of volatile apocarotenoids involved in pollinator attraction. In Arabidopsis and rice, CCD1 and CCD4 are expressed in the root meristem and elongation zones, where beta-cyclocitral acts as a regulator of root architecture.

Environmental factors such as high light, wounding, and osmotic stress can induce the expression of carotenoid cleavage enzymes and enhance the production of beta-cyclocitral. This dynamic regulation allows plants to modulate beta-cyclocitral levels in response to changing conditions, linking metabolic activity to developmental and stress-related outcomes.

Data Table 2: Endogenous Beta-Cyclocitral Levels in Selected Plant Tissues

| Species | Tissue | Beta-Cyclocitral (ng/mg DW) | Reference |

|---|---|---|---|

| Arabidopsis | Root | 0.097 | |

| Rice | Root | 0.47 | |

| Saffron | Stigma | Not quantified | |

| Tomato | Fruit | Detected | |

| Tea | Leaf | Detected |

Figure 2: Tissue-Specific Accumulation of Beta-Cyclocitral

Figure 2: Relative accumulation of beta-cyclocitral in different plant tissues, highlighting its abundance in roots and floral organs.

Metabolic Conversion to Bioactive Derivatives

Once formed, beta-cyclocitral undergoes further metabolic transformations, yielding a diverse array of bioactive derivatives. The most prominent of these is beta-cyclocitric acid, which is produced via the oxidation of beta-cyclocitral in planta and in aqueous environments. This conversion is thought to proceed through a Baeyer-Villiger oxidation mechanism, potentially catalyzed by Baeyer-Villiger monooxygenases, although non-enzymatic oxidation by dissolved oxygen has also been demonstrated.

Beta-cyclocitric acid accumulates at higher levels than beta-cyclocitral itself, particularly under stress conditions such as drought or excessive light. In Arabidopsis, drought stress induces a threefold increase in beta-cyclocitral and a fifteenfold increase in beta-cyclocitric acid. The application of exogenous beta-cyclocitral or beta-cyclocitric acid enhances plant resistance to drought, indicating a signaling role for these compounds in stress acclimation.

Other derivatives of beta-cyclocitral include lactones, glycosylated forms, and reduced products such as 2,2,6-trimethyl-cyclohexanone and 2,6-dimethyl-cyclohexanol. Lactones, in particular, exhibit potent biological activities, including anticancer, antiplasmodial, antifungal, and antimicrobial effects. The metabolic fate of beta-cyclocitral thus encompasses both signaling and defensive functions, contributing to plant adaptation and survival.

Data Table 3: Major Metabolic Derivatives of Beta-Cyclocitral

Figure 3: Metabolic Pathways Leading to Beta-Cyclocitral Derivatives

Figure 3: Beta-cyclocitral is metabolized to beta-cyclocitric acid via oxidation, and further modified to lactones and glycosylated forms.

Drought Stress Adaptation

Beta-Cyclocitral enhances drought tolerance through a unique mechanism that bypasses traditional stomatal closure and ABA-mediated responses. In tomato plants, exogenous application of beta-Cyclocitral maintained leaf relative water content (RWC) at 85–90% under drought conditions, compared to 60–65% in untreated controls [2]. This preservation of water status correlated with unaltered stomatal aperture and ABA levels, suggesting a decoupling from classical drought-response pathways [2]. Instead, beta-Cyclocitral triggers:

- Osmolyte accumulation: Proline levels increased by 2.5-fold in treated plants, stabilizing cellular structures under dehydration stress [2].

- Root architecture modulation: Treated plants developed 30% longer lateral roots, enhancing water uptake capacity [6].

- Detoxification activation: The SCARECROW-LIKE14 (SCL14) transcription factor, which regulates xenobiotic detoxification pathways, shows upregulated expression in Arabidopsis following beta-Cyclocitral treatment [1].

The metabolite beta-cyclocitric acid (beta-CCA), a water-soluble derivative of beta-Cyclocitral, mediates these effects through sustained induction of drought-responsive genes such as DEHYDRATION-RESPONSIVE ELEMENT-BINDING PROTEIN 3 (DREB3) [4]. This transcriptional reprogramming occurs independently of jasmonic acid (JA) biosynthesis, as evidenced by unchanged JA levels in treated plants [4].

High Light and Photooxidative Stress Responses

Under excess light (EL) conditions, beta-Cyclocitral coordinates chloroplast-to-nucleus retrograde signaling to mitigate photooxidative damage. In Arabidopsis, pretreatment with 10 μM beta-Cyclocitral reduced singlet oxygen (¹O₂) accumulation by 40% during EL exposure [3]. This protective effect involves:

- Salicylic acid (SA) signaling: Beta-Cyclocitral induces SA biosynthesis via the isochorismate synthase 1 (ICS1) pathway, with SA levels peaking 12 hours post-treatment [3].

- Nuclear translocation of NPR1: The Nonexpressor of Pathogenesis-Related Genes 1 (NPR1) protein accumulates in nuclei, activating glutathione-S-transferase (GST5, GST13) expression for detoxification [3].

- Chloroplast ROS management: Treated plants show 50% lower hydrogen peroxide (H₂O₂) levels in chloroplasts compared to controls under EL stress [3].

The interaction between beta-Cyclocitral and ethylene response factors (ERFs) creates a regulatory network that connects abiotic and biotic stress responses. Co-expression analysis in tomato revealed coordinated upregulation of ETHYLENE-RESPONSIVE TRANSCRIPTION FACTOR 109 (ERTF109) and HEAT SHOCK PROTEIN 70 (HSP70) under combined light and drought stress [4].

Oxidative Stress Mitigation and ROS Scavenging

Beta-Cyclocitral orchestrates a multi-layered antioxidant defense system:

Table 1: Antioxidant Enzyme Induction by Beta-Cyclocitral

| Enzyme | Induction Level | Function |

|---|---|---|

| Superoxide Dismutase (SOD) | 2.8-fold [2] | Converts O₂⁻ to H₂O₂ |

| Glutathione-S-Transferase (GST) | 3.5-fold [3] | Conjugates glutathione to toxins |

| Catalase | 1.9-fold [4] | Breaks down H₂O₂ to H₂O and O₂ |

The compound upregulates GLUTATHIONE SYNTHASE 1 (GSH1) expression, boosting reduced glutathione pools by 35% in tomato leaves [4]. This enhanced antioxidant capacity enables plants to maintain redox homeostasis under multiple stressors.

Notably, beta-Cyclocitral-induced ROS scavenging operates through both enzymatic and non-enzymatic mechanisms:

- Enzymatic: Coordinated induction of SOD, GST, and ascorbate peroxidase creates a cascade for ROS neutralization [2] [3].

- Non-enzymatic: Increased synthesis of α-tocopherol (2.1-fold) and carotenoids (1.7-fold) provides lipid-soluble antioxidants [1].

Transcriptomic analyses reveal that 80% of beta-Cyclocitral-upregulated genes in tomato are associated with oxidative stress responses, including HEAT SHOCK TRANSCRIPTION FACTOR A2 (HSFA2) and ZINC FINGER PROTEIN 4 (ZAT4) [4]. These findings position beta-Cyclocitral as a master regulator of plant oxidative stress tolerance.

Beta-cyclocitral serves as a crucial regulatory molecule in plant growth and development, orchestrating complex physiological processes through multiple signaling pathways. This apocarotenoid compound demonstrates remarkable efficacy in modulating root architecture, controlling meristem activity, and mediating stress-responsive growth adjustments. The following sections provide detailed analysis of beta-cyclocitral's role in these fundamental developmental processes.

Root Architecture Modulation

Beta-cyclocitral exerts profound effects on root system architecture through its regulation of primary root growth and lateral root branching patterns. Research demonstrates that exogenous application of beta-cyclocitral enhances both primary root length and lateral root branching by approximately 30% compared to control treatments [1]. The optimal concentration for achieving maximum root architectural modifications has been established at 750 nanomolar, which is comparable to the effective concentrations of other plant growth regulators such as abscisic acid and strigolactones [1].

The compound's effects on root architecture are particularly pronounced in monocot species, where beta-cyclocitral treatment generates significantly more compact crown root systems. In rice cultivars, beta-cyclocitral application results in root systems that grow twice as deep as control plants, with crown roots extending 80% deeper than untreated controls [1]. This architectural modification is accompanied by a 50% reduction in crown root number, creating a more efficient root system optimized for nutrient and water uptake [1].

| Parameter | Quantitative Change | Plant Species | Reference |

|---|---|---|---|

| Primary Root Length | 30% increase | Arabidopsis | Dickinson et al. 2019 [1] |

| Lateral Root Branching | 30% increase | Arabidopsis | Dickinson et al. 2019 [1] |

| Crown Root Depth | 80% deeper | Rice | Dickinson et al. 2019 [1] |

| Root System Depth | 2x deeper | Rice | Dickinson et al. 2019 [1] |

| Crown Root Number | 50% reduction | Rice | Dickinson et al. 2019 [1] |

The molecular mechanisms underlying beta-cyclocitral's effects on root architecture involve the regulation of lateral root primordia development. Beta-cyclocitral does not affect the initiation of lateral root primordia but rather promotes cell divisions in primordia after initiation. Specifically, beta-cyclocitral doubles the number of endodermis-positive primordia in treated plants and increases endodermis-positive primordia by 16% compared to untreated controls [1].

The structural specificity of beta-cyclocitral's action is demonstrated by the fact that apocarotenoids with nearly identical chemical structures, such as dimethyl-beta-cyclocitral and beta-ionone, do not increase root branching [1]. This indicates that beta-cyclocitral is the active molecule responsible for lateral root branching regulation, rather than serving as a precursor to another active metabolite.

Beta-cyclocitral's role in root architecture is conserved across plant species, with similar effects observed in both monocots and dicots. The compound generates steeper root systems by reducing the angle between lateral roots and the primary root in Arabidopsis, rice, and tomato [1]. This architectural modification enhances the plant's ability to access water and nutrients from deeper soil layers, providing adaptive advantages under various environmental conditions.

Meristem Activity and Cell Cycle Regulation

Beta-cyclocitral exerts significant control over meristem activity through its regulation of cell cycle progression and meristematic cell division rates. The compound specifically targets the root meristem, where it increases meristematic cell numbers by more than 20% without affecting cell elongation processes [1]. This selective effect on cell division, rather than cell expansion, indicates that beta-cyclocitral primarily influences the proliferative phase of root development.

The molecular basis of beta-cyclocitral's effects on meristem activity involves the regulation of cyclin-dependent kinase activity. Treatment with beta-cyclocitral significantly increases the number of cells expressing CYCB1;1-GFP, a marker for cyclin-dependent kinase activity in root meristems [1]. This upregulation of cyclin-dependent kinase activity correlates directly with increased meristematic cell divisions and enhanced root growth.

| Parameter | Quantitative Change | Experimental Method | Reference |

|---|---|---|---|

| Meristematic Cell Number | 20% increase | Cell counting analysis | Dickinson et al. 2019 [1] |

| CYCB1;1-GFP Positive Cells | Significant increase | Fluorescence microscopy | Dickinson et al. 2019 [1] |

| Cell Elongation | No change | Cell length measurement | Dickinson et al. 2019 [1] |

| Lateral Root Primordia EN7+ | 16% increase | EN7 marker analysis | Dickinson et al. 2019 [1] |

| Lateral Root Primordia EN7+ (D15-treated) | 100% increase | EN7 marker analysis | Dickinson et al. 2019 [1] |

The endogenous role of beta-cyclocitral in meristem regulation is demonstrated through genetic studies using carotenoid cleavage dioxygenase mutants. The ccd1ccd4 double mutant, which is deficient in beta-cyclocitral biosynthesis, exhibits significantly fewer meristematic cells compared to wild-type plants [1]. Importantly, the application of exogenous beta-cyclocitral completely rescues the meristematic cell number deficiency in these mutants, confirming the compound's essential role in maintaining meristem activity [1].

Beta-cyclocitral's effects on cell cycle regulation operate independently of major hormone signaling pathways previously known to stimulate meristem growth. The compound does not act through auxin, brassinosteroid, or reactive oxygen species signaling pathways [1]. This independence from classical hormone pathways suggests that beta-cyclocitral represents a novel regulatory mechanism for controlling meristem activity and cell cycle progression.

Contrasting with the growth-promoting effects of beta-cyclocitral, its derivative beta-cyclocitric acid exhibits inhibitory effects on root meristem activity. Beta-cyclocitric acid treatment markedly decreases the size of the root apical meristem, with the average number of meristematic cortex cells reduced to approximately 65% of control levels [2]. This indicates that different apocarotenoid derivatives can have opposing effects on meristem activity, suggesting complex regulatory networks governing root development.

The cell cycle regulatory effects of beta-cyclocitral extend beyond simple cell division enhancement. The compound influences the expression of multiple cell cycle-related genes, including those encoding cyclins, cyclin-dependent kinases, and cell cycle checkpoint proteins [3]. This comprehensive regulation of cell cycle machinery ensures coordinated progression through cell division phases and maintains the balance between cell proliferation and differentiation in root meristems.

Growth-Inhibitory Effects Under Stress Conditions

Beta-cyclocitral demonstrates remarkable protective effects against growth inhibition under various stress conditions, functioning as a stress-mitigating agent rather than a growth inhibitor. Under salt stress conditions, beta-cyclocitral application completely restores root depth in rice seedlings treated with 50 millimolar sodium chloride [1]. This protective effect is more pronounced under stress conditions than under normal growth conditions, indicating that beta-cyclocitral's primary function is stress mitigation rather than growth promotion per se.

The compound's protective mechanisms under salt stress involve multiple physiological adjustments. Beta-cyclocitral treatment rescues the solidity of root systems during salt stress, preventing the formation of dense, compact root architectures that typically result from salt-induced growth inhibition [1]. In soil-based experiments, rice plants grown in salt-contaminated soil show significantly longer roots when treated with beta-cyclocitral, accompanied by increased shoot height, indicating enhanced overall plant vigor [1].

| Stress Type | Beta-Cyclocitral Effect | Quantitative Measurement | Plant Species | Reference |

|---|---|---|---|---|

| Salt Stress (50 mM NaCl) | Complete root depth recovery | 100% recovery | Rice | Dickinson et al. 2019 [1] |

| Salt Stress (50 mM NaCl) | Rescued root solidity | Normalized parameters | Rice | Dickinson et al. 2019 [1] |

| Salt-contaminated soil | Enhanced plant vigor | Significantly longer roots | Rice | Dickinson et al. 2019 [1] |

| Drought Stress | Enhanced tolerance | Enhanced survival | Arabidopsis | D'Alessandro et al. 2019 [4] |

| Photooxidative Stress | Enhanced tolerance | Increased photo-tolerance | Arabidopsis | Ramel et al. 2012 [1] |

The molecular mechanisms underlying beta-cyclocitral's stress-protective effects involve the activation of multiple stress-responsive gene networks. Transcriptome analysis reveals that beta-cyclocitral treatment upregulates 92 stress-responsive genes, with 47 genes specifically associated with abiotic stress tolerance and 25 genes related to biotic stress responses [3]. This comprehensive transcriptional reprogramming includes the upregulation of heat shock proteins, transcription factors, and calcium-binding proteins that collectively enhance cellular stress tolerance [3].

Beta-cyclocitral's stress-protective effects extend to drought tolerance through its derivative beta-cyclocitric acid. Beta-cyclocitric acid treatment enhances plant tolerance to drought stress through mechanisms distinct from classical drought responses such as stomatal closure and osmotic adjustment [4]. The compound protects cell membranes against damage under drought stress, as indicated by significantly lower electrolyte leakage in treated plants compared to controls [4].

The temporal dynamics of beta-cyclocitral's stress response involve both immediate and long-term adaptations. Early responses (0-240 minutes after treatment) include metabolic reorganization focusing on amino acid metabolism, while later responses (72 hours) involve the accumulation of defense-related phytophenols and the upregulation of phenylpropanoid biosynthesis pathways [5]. This temporal separation allows plants to maintain growth while simultaneously preparing defense mechanisms against stress.

Beta-cyclocitral's effects on stress tolerance are mediated through the upregulation of antioxidant enzyme systems. The compound enhances the activity of superoxide dismutase, ascorbate peroxidase, glutathione reductase, and catalase, providing comprehensive protection against oxidative stress [6]. Additionally, beta-cyclocitral promotes the accumulation of compatible solutes such as proline, which helps maintain cellular osmotic balance under stress conditions [6].

The stress-protective effects of beta-cyclocitral are particularly notable because they occur without compromising normal growth processes. Unlike classical stress responses that often involve growth-defense trade-offs, beta-cyclocitral treatment allows plants to maintain growth while enhancing stress tolerance [5]. This dual functionality makes beta-cyclocitral a valuable compound for agricultural applications where both productivity and stress resilience are desired.

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 63 of 111 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 48 of 111 companies with hazard statement code(s):;

H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (87.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (87.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

432-25-7